molecular formula C26H27FN6O2 B1224946 6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B1224946
M. Wt: 474.5 g/mol
InChI Key: RMRMZYPGKLMUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of piperazines and a pyranopyrazole.

Scientific Research Applications

Corrosion Inhibition

  • Pyranopyrazole derivatives, including those similar to the specified chemical, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Notably, they demonstrate high inhibition efficiency, acting as mixed-type inhibitors and adhering to the surface of the steel through Langmuir adsorption isotherm (Yadav et al., 2016).

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and evaluated for antimicrobial properties. They are used as building blocks to create new heterocycles with significant antimicrobial activity, including activity against Gram-positive and Gram-negative bacteria, and antifungal properties (El-ziaty et al., 2018).

Antitumor Activity

  • Compounds related to the specified chemical have been synthesized and subjected to in vitro antitumor evaluation. Some derivatives exhibited significant activity against various human cancer cell lines, suggesting their potential in cancer treatment (Hafez et al., 2015).

Antiviral Evaluation

  • Similar compounds have been utilized as precursors for the synthesis of novel derivatives with potential antiviral activity against viruses like Herpes Simplex Virus type-1 (Shamroukh et al., 2007).

Applications in Oil and Lubrication

  • Pyranopyrazole derivatives have been synthesized and evaluated as multifunction additives for medium lubricating oils, exhibiting properties like copper corrosion inhibition and antioxidant capabilities (Salih & Al-Messri, 2022).

Green Synthesis Methods

  • These compounds have been prepared using greener, more efficient methods, such as solvent-free conditions and the use of environmentally benign catalysts. This showcases their potential in sustainable chemical synthesis (Zolfigol et al., 2013).

Interaction with Biological Molecules

  • Studies on the interaction of similar compounds with proteins like bovine serum albumin have been conducted, which is crucial for understanding their pharmacokinetic and pharmacodynamic properties (Yu, 2007).

properties

Product Name

6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C26H27FN6O2

Molecular Weight

474.5 g/mol

IUPAC Name

6-amino-4-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C26H27FN6O2/c1-16-23-24(21(14-28)25(29)35-26(23)31-30-16)17-3-8-22(34-2)18(13-17)15-32-9-11-33(12-10-32)20-6-4-19(27)5-7-20/h3-8,13,24H,9-12,15,29H2,1-2H3,(H,30,31)

InChI Key

RMRMZYPGKLMUFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)CN4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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